Diethyl pimelate
Overview
Description
Diethyl pimelate, also known as 1,5-Pentanedicarboxylic acid diethyl ester, Pimelic acid diethyl ester, or Heptanedioic acid, diethyl ester , is a chemical compound with the formula C11H20O4 and a molecular weight of 216.2741 . It is used for research and development purposes .
Synthesis Analysis
The Dieckmann condensation reactions of diethyl adipate and pimelate have been studied. These reactions proceeded efficiently in the absence of solvent, and the reaction products were collected by a direct distillation from the solvent-free reaction mixture .
Molecular Structure Analysis
The molecular structure of Diethyl pimelate can be represented as C2H5OCO(CH2)5COOC2H5 . It is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Dieckmann condensation reactions of diethyl adipate and pimelate have been reported to proceed efficiently in the absence of solvent .
Physical And Chemical Properties Analysis
Diethyl pimelate has a molecular weight of 216.2741 . The fusion temperature (T fus) is 252.8 K , and the boiling point (T boil) under reduced pressure is 466.2 K .
Scientific Research Applications
1. Catalytic Synthesis with Functionalized Ionic Liquids
- Application Summary : Diethyl pimelate is used in the esterification reaction of 1,7-pimelic acid and ethanol . This process is catalyzed by an acidic ionic liquid, [Emim]HSO4, which is used as both solvent and catalyst .
- Methods and Procedures : The esterification products could be easily separated from the reaction system . The effects of the reaction conditions on the results, such as the amount of catalyst, molar ratio of acid and ethanol, reaction time, were examined and the optimal conditions were obtained through orthogonal tests based on single-factor experiments .
- Results and Outcomes : Under the optimal reaction conditions, the diethyl pimelate was obtained in 96.37% yield . The acidic ionic liquid, [Emin]HSO4 could be reused for 5 times and the yield of diethyl pimelate were more than 95.18% after repeating 5 times of catalyst applications .
2. Production of Mono-Ethyl Dicarboxylic Acids and Di-Ethyl Esters
- Application Summary : Diethyl pimelate is used in the production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The specific results and outcomes for this application are not provided in the source .
3. Thermodynamics Research
- Application Summary : Diethyl pimelate is used in thermodynamics research . It’s physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The specific results and outcomes for this application are not provided in the source .
4. Biochemical Research
- Application Summary : Diethyl pimelate is used extensively in biochemical research due to its diverse capabilities . It serves as a reagent in synthesizing a wide range of compounds, including peptides, steroids, and antibiotics . It is believed to function as an inhibitor of the enzyme acetylcholinesterase .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The specific results and outcomes for this application are not provided in the source .
5. Thermodynamics Research
- Application Summary : Diethyl pimelate is used in thermodynamics research . It’s physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The specific results and outcomes for this application are not provided in the source .
6. Biochemical Research
- Application Summary : Scientific research, particularly in biochemistry, extensively utilizes diethyl pimelate due to its diverse capabilities . It serves as a reagent in synthesizing a wide range of compounds, including peptides, steroids, and antibiotics . It is believed to function as an inhibitor of the enzyme acetylcholinesterase .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The specific results and outcomes for this application are not provided in the source .
Safety And Hazards
Diethyl pimelate may cause skin, eye, and respiratory irritation. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion, seek immediate medical assistance .
Future Directions
properties
IUPAC Name |
diethyl heptanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOGZVQGQUVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174485 | |
Record name | Diethyl pimelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pimelate | |
CAS RN |
2050-20-6 | |
Record name | Diethyl pimelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pimelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2050-20-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl pimelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl pimelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL PIMELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RF63N709K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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